

# Spectroscopic Analysis of Tetramethylene Sulfoxide: A Technical Guide

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## Compound of Interest

Compound Name: Tetramethylene sulfoxide

Cat. No.: B074360

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This technical guide provides an in-depth overview of the spectroscopic data for **tetramethylene sulfoxide** (also known as tetrahydrothiophene 1-oxide), a crucial building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization.

## Spectroscopic Data Summary

The structural elucidation of **tetramethylene sulfoxide** is critically supported by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The key quantitative data from these analytical techniques are summarized below.

## Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of **tetramethylene sulfoxide** are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.87 - 2.74	Multiplet	4H	$\alpha$ -CH <sub>2</sub>
2.43 - 2.34	Multiplet	2H	$\beta$ -CH <sub>2</sub>
2.02 - 1.92	Multiplet	2H	$\beta$ -CH <sub>2</sub>

#### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
54.34	$\alpha$ -C
25.32	$\beta$ -C

## Infrared (IR) Spectroscopic Data

The IR spectrum of **tetramethylene sulfoxide** is characterized by a strong absorption band corresponding to the S=O stretching vibration.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1050	Strong	S=O Stretch
2950 - 2850	Medium-Strong	C-H Stretch
1450 - 1400	Medium	CH <sub>2</sub> Bend

## Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the methodologies for acquiring NMR and IR spectra of **tetramethylene sulfoxide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **tetramethylene sulfoxide**.

#### Materials:

- **Tetramethylene sulfoxide** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of the **tetramethylene sulfoxide** sample into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  (containing TMS as an internal standard) to the vial.
  - Ensure complete dissolution of the sample, using a vortex mixer if necessary.
  - Carefully transfer the solution into a 5 mm NMR tube using a pipette. The final sample height in the tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - Shim the magnetic field to achieve optimal homogeneity and spectral resolution. This can be performed manually or automatically.

- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For  $^{13}\text{C}$  NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
- Acquire the NMR spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of **tetramethylene sulfoxide**.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **Tetramethylene sulfoxide** sample (liquid)
- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

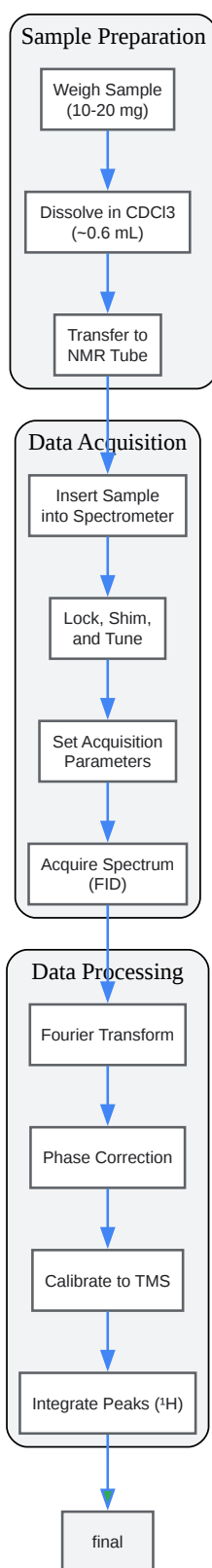
Procedure:

- Background Spectrum Acquisition:

- Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Sample Analysis:
  - Place a small drop of the liquid **tetramethylene sulfoxide** sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
  - Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
- Cleaning:
  - After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a solvent to ensure all residues are removed.

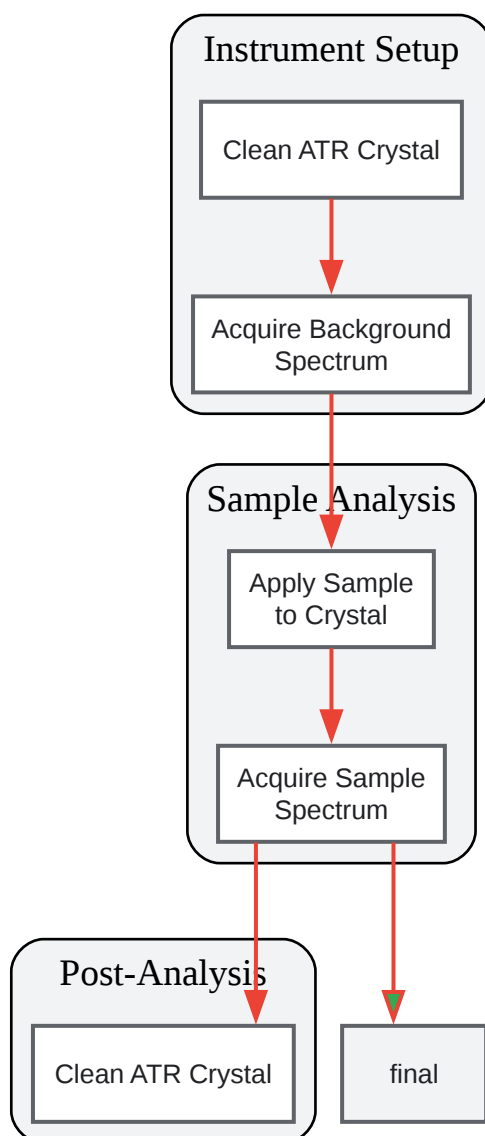
## Visualized Experimental Workflows

The logical flow of the experimental protocols for NMR and IR spectroscopy can be visualized to provide a clear, step-by-step understanding of the processes.



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for IR Spectroscopic Analysis (ATR Method).

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